Antitubercular agent 34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c24-18(20-13-7-3-1-4-8-13)15-11-17(25-23-15)16-12-26-19(22-16)21-14-9-5-2-6-10-14/h1-12H,(H,20,24)(H,21,22) |
InChI Key |
BOPJWDQJEOTUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of a Novel Antitubercular Agent
A Technical Guide on the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class, focusing on Agent 34 (Compound 42g)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis remains a formidable global health challenge, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the core operational principles of a promising new antitubercular agent, designated as "Antitubercular agent 34" (also known as compound 42g) from the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series. This compound has demonstrated significant potency against both drug-sensitive and drug-resistant Mtb strains, coupled with favorable metabolic stability. While its precise molecular target is yet to be definitively identified, this guide synthesizes the available data on its activity, cytotoxicity, and the experimental protocols used for its evaluation, providing a foundational resource for further research and development.
Introduction
The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide scaffold has been the focus of extensive medicinal chemistry campaigns aimed at developing new antitubercular chemotypes.[1] These efforts have sought to optimize the structure for potent bactericidal activity, low cytotoxicity, and improved metabolic profiles to avoid rapid clearance in the host.[1] this compound (compound 42g) emerged from a hit-to-lead optimization process as a promising candidate, demonstrating a potent inhibitory effect on Mtb growth while successfully evading degradation by human liver microsomes.[1][2]
Mechanism of Action (Current Understanding)
The precise molecular target and the detailed signaling pathway inhibited by this compound have not yet been fully elucidated in publicly available literature. The primary research indicates that the (thiazol-4-yl)isoxazole-3-carboxamide core is considered the key pharmacophore, but the exact protein or enzymatic pathway it disrupts within M. tuberculosis is a subject of ongoing investigation.[1] The potent activity against the whole-cell organism suggests inhibition of an essential biological process. The development of spontaneous resistant mutants and subsequent whole-genome sequencing would be a critical next step in identifying its specific target.
A logical workflow for target identification based on the current data is proposed below.
Caption: Proposed workflow for identifying the molecular target of this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified through several key assays. The data highlights its potent antitubercular effect and initial safety profile.
Table 1: In Vitro Antitubercular Activity of Agent 34
| Strain | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| M. tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | MIC₉₀ | 1.25 µg/mL | [2] |
| M. tuberculosis (various resistant strains) | MABA | MIC₉₀ | (Data not available in public sources) | |
Table 2: Cytotoxicity and Metabolic Stability of Agent 34
| Cell Line / System | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Human Monocytic Cell Line (THP-1) | Resazurin Conversion Assay | IC₅₀ | 11.9 µg/mL | [2] |
| Human Liver Microsomes (HLM) | LC-MS/MS based depletion assay | Stability | Escapes metabolic degradation |[2] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and established laboratory procedures for these assays.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
-
Preparation of Mtb Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to an optical density (OD₆₀₀) of 0.6-0.8. The culture is then diluted to a final concentration that yields approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Plating: The test compound is serially diluted in a 96-well microplate using 7H9 broth to achieve a range of final concentrations.
-
Inoculation and Incubation: 100 µL of the prepared Mtb inoculum is added to each well containing the diluted compound. The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Indicator Dye: After the incubation period, a freshly prepared mixture of Alamar Blue reagent (1 part) and 10% Tween 80 (1 part) is added to each well.
-
Final Incubation and Readout: The plates are re-incubated at 37°C for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Cytotoxicity Assay: Resazurin Conversion Method
This assay assesses the toxicity of the compound against a human cell line.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 4 x 10⁴ cells per well and allowed to adhere.
-
Compound Exposure: The test compound is added to the wells in serial dilutions and the plate is incubated for 72 hours.
-
Resazurin Addition: Resazurin solution is added to each well to a final concentration of 44 µM.
-
Incubation and Measurement: The plate is incubated for another 4 hours to allow viable cells to convert resazurin to the fluorescent product, resorufin.
-
Data Analysis: Fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm). The IC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Metabolic Stability Assay: Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by major drug-metabolizing enzymes.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and pooled human liver microsomes (e.g., 0.5 mg/mL protein).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Course Incubation: The mixture is incubated in a shaking water bath at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated. For this compound, the result indicated high stability, meaning a very low percentage of the compound was lost over the incubation period.[2]
Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Conclusion and Future Directions
This compound (compound 42g) represents a significant advancement in the development of the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class. Its potent activity against M. tuberculosis and its resistance to metabolic degradation mark it as a valuable lead compound.[1][2] The critical next step for this research program is the definitive identification of its molecular target. Elucidating the mechanism of action will not only rationalize the observed whole-cell activity but also enable structure-based drug design to further optimize efficacy and safety, paving the way for preclinical development. The experimental frameworks detailed in this guide provide the necessary tools to continue the characterization of this and other novel antitubercular agents.
References
- 1. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Potential of Isoxazole-Carboxamides in the Fight Against Tuberculosis: A Deep Dive into Structure-Activity Relationships
For Immediate Release
In the relentless global battle against tuberculosis (TB), a disease that continues to claim millions of lives annually, the scientific community is in a perpetual search for novel therapeutic agents. Among the promising candidates, isoxazole-carboxamides have emerged as a significant class of compounds demonstrating potent activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoxazole-carboxamides, offering valuable insights for researchers, scientists, and drug development professionals dedicated to conquering this persistent pathogen.
Core Pharmacophore and Key Structural Insights
At the heart of many potent anti-TB isoxazole derivatives lies the (thiazol-4-yl)isoxazole-3-carboxamide core, which is widely considered to be the essential pharmacophore for their antimycobacterial activity.[1][2][3] Extensive research and medicinal chemistry campaigns have meticulously explored structural modifications around this core to enhance efficacy, improve metabolic stability, and circumvent efflux pump mechanisms.[1][2][3]
A pivotal area of investigation has been the substitution on the carboxamide nitrogen. The nature of the substituent at this position plays a crucial role in modulating the compound's activity. Furthermore, isosteric manipulation of the 2-aminothiazole ring has been explored as a strategy to discover novel antitubercular chemotypes.[1] These concerted efforts have led to the design of improved compounds that not only maintain robust antitubercular activity against both drug-susceptible and drug-resistant strains but also exhibit favorable metabolic profiles, escaping rapid degradation by human liver microsomes.[1][2][3]
The following diagram illustrates the key areas of structural modification on the isoxazole-carboxamide scaffold that have been investigated to delineate the SAR for anti-TB activity.
References
- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithnj.com [researchwithnj.com]
- 3. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of Antitubercular Agent 34 against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of "Antitubercular agent 34," also identified as compound 42g, a promising candidate in the fight against tuberculosis. This document outlines the agent's in vitro activity against Mycobacterium tuberculosis, its cytotoxic profile, and metabolic stability. Detailed experimental protocols and data are presented to support further research and development efforts.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgency for new antitubercular drugs with novel mechanisms of action. "this compound" (compound 42g) belongs to the chemical class of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. This series of compounds has been investigated for its potential to inhibit the growth of M. tuberculosis. This guide summarizes the initial findings for this promising agent.
Data Presentation
The preliminary screening of this compound (compound 42g) involved the assessment of its antimycobacterial activity, cytotoxicity against a human cell line, and its metabolic stability in human liver microsomes. The key quantitative data from these initial studies are summarized in the table below.
| Parameter | Test System | Value | Reference |
| Antitubercular Activity (MIC90) | Mycobacterium tuberculosis H37Rv | 1.25 µg/mL | [1] |
| Cytotoxicity (IC50) | Human monocytic cell line (THP-1) | 11.9 µg/mL | [1] |
| Metabolic Stability | Human Liver Microsomes (HLM) | Metabolically Stable | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary screening of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA).[2][3]
Principle: The MABA method utilizes the redox indicator Alamar Blue to measure the metabolic activity of bacterial cells. Actively growing mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin, providing a visual or fluorometric determination of cell viability.
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final inoculum concentration of approximately 1 x 105 CFU/mL.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microplate containing supplemented Middlebrook 7H9 broth.
-
Incubation: The prepared bacterial inoculum is added to each well of the microplate containing the serially diluted compound. The plates are sealed and incubated at 37°C for 7 days.
-
Alamar Blue Addition: After the initial incubation period, a freshly prepared solution of Alamar Blue reagent and 20% Tween 80 is added to each well. The plates are then re-incubated at 37°C for 24 hours.
-
Data Interpretation: The MIC90 is defined as the lowest concentration of the compound that results in a 90% inhibition of fluorescence compared to the drug-free control wells, or visually as the lowest concentration that prevents the color change from blue to pink.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against the human monocytic cell line THP-1 using a resazurin-based assay.[4]
Principle: Similar to the MABA, this assay measures the metabolic activity of viable mammalian cells. The reduction of resazurin to resorufin by metabolically active cells is proportional to the number of viable cells.
Procedure:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 4 x 104 cells per well and allowed to adhere and stabilize for 24 hours.
-
Compound Exposure: The cells are then treated with various concentrations of this compound, serially diluted in the culture medium. A vehicle control (DMSO) is also included. The plates are incubated for 72 hours.
-
Resazurin Addition: Following the exposure period, the culture medium is replaced with fresh medium containing resazurin solution. The plates are incubated for an additional 4 hours.
-
Data Analysis: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Metabolic Stability Assay
The metabolic stability of this compound was assessed using human liver microsomes (HLM).[1]
Principle: This in vitro assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in the microsomal fraction of the liver. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to initiate the enzymatic reaction), and a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by adding this compound to the pre-warmed reaction mixture. The incubation is carried out at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The enzymatic reaction in the collected aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Analysis: The samples are centrifuged to remove the precipitated proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. The data is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound. A compound with a long half-life and low clearance is considered to be metabolically stable.
Visualization of Experimental Workflows and Potential Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols and a hypothetical logical relationship for the preliminary screening process.
Discussion and Future Directions
The preliminary screening of this compound (compound 42g) has yielded promising results. The agent demonstrates potent activity against the virulent H37Rv strain of M. tuberculosis with a MIC90 of 1.25 µg/mL.[1] While some cytotoxicity was observed against the THP-1 human cell line, the selectivity index (IC50/MIC90) of approximately 9.5 suggests a potential therapeutic window. A significant advantage of this compound is its metabolic stability in human liver microsomes, indicating that it may have a favorable pharmacokinetic profile in vivo.
The mechanism of action for this class of compounds has not yet been fully elucidated and warrants further investigation. Future studies should focus on:
-
Mechanism of Action Studies: Identifying the molecular target of this compound within M. tuberculosis.
-
Lead Optimization: Synthesizing and screening analogs to improve the selectivity index (i.e., increase potency and reduce cytotoxicity).
-
In Vivo Efficacy: Evaluating the efficacy of the compound in animal models of tuberculosis.
-
Spectrum of Activity: Testing the activity against a broader panel of drug-resistant clinical isolates of M. tuberculosis.
References
In Vitro Evaluation of Novel Antitubercular Isoxazoles: A Technical Guide
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), necessitating the discovery of new therapeutic agents.[1] Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, offering a promising structural scaffold for the development of novel anti-TB drugs.[2][3] This guide provides a comprehensive overview of the standard in vitro methodologies used to evaluate the efficacy and safety of novel isoxazole compounds, presents key data in a structured format, and illustrates experimental workflows and potential mechanisms of action.
In Vitro Antitubercular Activity
The primary measure of a compound's effectiveness against M. tuberculosis is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[1][4] Evaluations are typically performed against the virulent reference strain Mtb H37Rv.[1][4][5] Several novel isoxazole derivatives have demonstrated significant antitubercular activity, with some exhibiting MIC values in the low microgram per milliliter range.[1][4]
Table 1: Antitubercular Activity of Representative Isoxazole Derivatives against M. tuberculosis H37Rv
| Compound Series | Representative Compound | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |
| Isoxazole-Amide Series A | Comp-3a | 1.0 | Isoniazid (0.05) |
| Isoxazole-Amide Series B | Comp-26a | 0.5 | Rifampicin (0.1) |
| Isoxazole-Triazole Hybrid | Comp-7d | 1.6 | Pyrazinamide (3.12) |
| 5-Methylisoxazole-3-carboxamide | Comp-4c | 6.25 | Ethambutol (1.56) |
Note: Data is compiled and representative of findings from multiple studies.[3][4][5][6] MIC values for reference drugs can vary slightly between assays.
Cytotoxicity Assessment
A critical step in early-stage drug discovery is to ensure that a compound's activity is specific to the pathogen and not due to general toxicity to host cells.[6] Cytotoxicity is typically assessed using mammalian cell lines, such as human monocytic cells (THP-1), murine macrophages (RAW264.7), or human fibroblast lines.[7][8][9] The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined. A high IC50 value is desirable.
The Selectivity Index (SI), calculated as the ratio of IC50 to MIC (SI = IC50 / MIC), is a crucial parameter for prioritizing compounds. An SI value greater than 10 is generally considered a promising indicator of selective activity.
Table 2: Cytotoxicity and Selectivity Index of Representative Isoxazole Derivatives
| Compound ID | Cell Line | Cytotoxicity (IC50, µg/mL) | MIC (µg/mL) | Selectivity Index (SI) |
| Comp-26a | THP-1 Macrophages | 66.8 | 0.5 | 133.6 |
| Comp-3k | Human Dermal Fibroblasts | > 21.4 | 4.0 | > 5.35 |
| Comp-7a | THP-1 Cells | > 200 µM | 3.12 | > 64 |
| Comp-4b | THP-1 Cells | > 100 µM | 6.25 | > 16 |
Note: Data is compiled and representative of findings from multiple studies.[6][8][9] Cytotoxicity can be expressed in µg/mL or µM; direct comparison requires molar mass consistency.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of novel compounds. The following sections describe the core methodologies for determining antitubercular activity and cytotoxicity.
Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, colorimetric method for determining the MIC of compounds against M. tuberculosis.[10][11] The assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent product, resorufin.
Protocol:
-
Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% ADS (Albumin-Dextrose-Sodium chloride) to the mid-log phase.[7][12]
-
Plate Setup: The assay is performed in a 96-well microtiter plate. Outer wells are filled with sterile water to prevent evaporation.[13]
-
Compound Dilution: Test compounds are serially diluted in 7H9 broth directly in the plate. A drug-free control well is included.[14]
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb H37Rv. The final volume in each well is typically 200 µL.[14]
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[7][14]
-
Development: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.[11] The plate is re-incubated for approximately 24 hours.[12]
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[11] Results can be read visually or with a fluorometer.[12]
Cytotoxicity Testing: MTT Assay
The MTT assay is a standard colorimetric method for assessing the metabolic activity of eukaryotic cells, serving as a proxy for cell viability.[8][15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[15][16]
Protocol:
-
Cell Seeding: Mammalian cells (e.g., THP-1, A549) are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[16]
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are then incubated for a specified period (e.g., 48 or 72 hours).[7][16]
-
MTT Addition: An MTT stock solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[15]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified SDS/DMF solution, is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[15]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the resulting dose-response curve.
Visualized Workflows and Mechanisms
Diagrams are essential for conceptualizing complex biological processes and experimental sequences.
Caption: High-level workflow for the in vitro evaluation of novel isoxazole compounds.
Many novel antitubercular agents are designed to inhibit critical metabolic pathways in M. tuberculosis. A common target is the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Enzymes such as enoyl-acyl carrier protein reductase (InhA) and fatty acyl-AMP ligase (FadD32) are validated targets within this pathway.[1][17][18] Molecular docking studies often suggest that isoxazole derivatives can bind to the active sites of these enzymes, inhibiting their function.[1][4]
Caption: Proposed mechanism of action via inhibition of the InhA enzyme.
References
- 1. Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents | Bentham Science [benthamscience.com]
- 4. View of Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies [ijmtlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification for "Antitubercular agent 34" in Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Antitubercular agent 34," also identified as compound 42g, is a promising synthetic molecule belonging to the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series. This series has demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and drug-resistant strains. While hit-to-lead optimization studies have successfully improved the metabolic stability of this chemical class, the specific molecular target within mycobacteria remains to be elucidated. This technical guide provides a comprehensive overview of the current knowledge on "this compound," including its known biological activity and a detailed exploration of potential target identification strategies. The document is intended to serve as a resource for researchers actively engaged in the discovery and development of novel antitubercular therapeutics.
Introduction
Tuberculosis (TB) continues to be a major global health threat, necessitating the development of new drugs with novel mechanisms of action to combat the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide scaffold has emerged as a promising starting point for the development of new antitubercular agents. "this compound" (compound 42g) is a key analog from this series, designed to have improved metabolic stability while retaining potent antimycobacterial activity. A critical next step in the development of this compound is the identification of its molecular target, which is essential for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding further optimization.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for "this compound" and its parent series.
| Compound | Assay | Organism/Cell Line | Parameter | Value | Reference |
| This compound (42g) | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC₉₀ | 1.25 µg/mL | [1] |
| This compound (42g) | Cytotoxicity | Human Monocyte (THP-1) | IC₅₀ | 11.9 µg/mL | [1] |
| Parent Series Compound | Whole-cell growth inhibition | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (for methyl 2-amino-5-benzylthiazole-4-carboxylate) | [2][3] |
| Parent Series Compound | Enzymatic Inhibition | mtFabH | IC₅₀ | 0.95 ± 0.05 µg/mL (for methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate) | [2][3] |
Known Biological Activity and Mechanism of Action (Hypothesized)
The precise mechanism of action for "this compound" is currently unknown. The core "(thiazol-4-yl)isoxazole-3-carboxamide" is believed to be the essential pharmacophore responsible for its antitubercular activity[1].
Research on the structurally related 2-aminothiazole-4-carboxylate scaffold has suggested a potential interaction with the β-ketoacyl-ACP synthase mtFabH, an enzyme involved in the mycolic acid biosynthesis pathway[2][3]. Mycolic acids are crucial components of the mycobacterial cell wall. However, studies on this related series have shown a disconnect between whole-cell activity and direct inhibition of mtFabH, suggesting that it may not be the primary target or that the mechanism of action is more complex and may involve other cellular pathways[2][4].
Experimental Protocols for Target Identification
The following section outlines detailed methodologies for key experiments that can be employed to identify the molecular target of "this compound."
Affinity-Based Methods
Affinity-based proteomics is a powerful approach to isolate the binding partners of a small molecule from a complex protein lysate.
4.1.1. Synthesis of an Affinity Probe:
-
Functionalization: Synthesize a derivative of "this compound" with a linker arm attached to a position on the molecule that is not critical for its biological activity. The linker should terminate with a reactive group (e.g., an alkyne or azide for click chemistry, or a biotin moiety).
-
Immobilization: Covalently attach the functionalized probe to a solid support, such as agarose or magnetic beads.
4.1.2. Affinity Pull-Down Assay:
-
Lysate Preparation: Prepare a cell lysate from M. tuberculosis H37Rv cultured to mid-log phase.
-
Incubation: Incubate the immobilized probe with the mycobacterial lysate to allow for binding of the target protein(s).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Genetic and Genomic Approaches
4.2.1. Generation and Selection of Resistant Mutants:
-
Mutant Selection: Culture M. tuberculosis H37Rv on solid medium containing increasing concentrations of "this compound" to select for spontaneous resistant mutants.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates and the parental strain.
-
Variant Analysis: Identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant mutants but absent in the parent strain. Genes harboring these mutations are strong candidates for the drug's target or are involved in its mechanism of action.
4.2.2. Transcriptional Profiling (RNA-Seq):
-
Drug Treatment: Treat cultures of M. tuberculosis H37Rv with a sub-inhibitory concentration of "this compound" for a defined period.
-
RNA Extraction and Sequencing: Extract total RNA from treated and untreated cultures and perform RNA sequencing.
-
Differential Gene Expression Analysis: Analyze the sequencing data to identify genes that are significantly up- or down-regulated in response to drug treatment. This can provide clues about the cellular pathways affected by the compound.
Visualizations
Logical Workflow for Target Identification
Caption: A logical workflow for the identification and validation of the molecular target of "this compound".
Hypothesized Signaling Pathway Disruption
Caption: Hypothesized disruption of the mycolic acid biosynthesis pathway by "this compound" through potential inhibition of mtFabH.
Conclusion and Future Directions
"this compound" represents a promising lead compound in the fight against tuberculosis. While its whole-cell activity and improved metabolic stability are encouraging, the identification of its molecular target is a critical missing piece of information. The experimental strategies outlined in this guide, including affinity-based proteomics and genetic approaches, provide a clear roadmap for elucidating the mechanism of action of this compound class. Successful target identification will not only accelerate the development of "this compound" but will also provide valuable insights into novel mycobacterial biology that can be exploited for future drug discovery efforts.
References
- 1. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Early-Stage Characterization of Antitubercular Compound 42g: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage characterization of the novel antitubercular compound 42g, a promising candidate from the 4-(adamantan-1-yl)-quinoline-2-carboxylic acid alkylidene hydrazide series. This document details its in vitro efficacy, outlines the experimental protocols for its initial screening and cytotoxicity assessment, and explores the potential mechanisms of action for this class of compounds.
Compound Profile and In Vitro Efficacy
Compound 42g is a synthetic molecule belonging to the class of 4-(adamantan-1-yl)-quinoline derivatives. Initial in vitro screening has demonstrated its potent activity against the virulent strain of Mycobacterium tuberculosis H37Rv.
Table 1: In Vitro Antitubercular Activity of Compound 42g
| Compound | Target Organism | Concentration | % Inhibition |
| 42g | Mycobacterium tuberculosis H37Rv (drug-sensitive) | 3.125 µg/mL | 99%[1] |
Experimental Protocols
The following sections detail the methodologies employed for the preliminary characterization of compound 42g.
In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of compound 42g was determined using the Microplate Alamar Blue Assay (MABA), a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.[2][3][4][5][6]
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active mycobacterial cells, intracellular reductases convert resazurin to the pink, fluorescent resorufin. The color change is a direct indicator of cell viability and can be quantified spectrophotometrically or fluorometrically.
Protocol:
-
Preparation of Mycobacterial Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared from a fresh culture and its density is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.
-
Compound Dilution: Compound 42g is serially diluted in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC), to achieve a range of test concentrations.
-
Assay Plate Setup: In a 96-well microplate, the diluted compound solutions are added to the wells, followed by the addition of the mycobacterial inoculum. Control wells containing only the mycobacterial suspension (positive control) and sterile broth (negative control) are also included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24-48 hours.
-
Data Analysis: The wells are visually inspected for a color change from blue to pink. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change. The percentage of inhibition is calculated by comparing the absorbance or fluorescence of the test wells to the control wells.
Cytotoxicity Assessment: MTT Assay
To evaluate the potential toxicity of compound 42g against mammalian cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard preliminary method.[7][8][9][10][11]
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2, or A549) is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of compound 42g and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Potential Mechanism of Action
The precise mechanism of action for compound 42g has not yet been elucidated. However, based on its quinoline scaffold, several potential targets within Mycobacterium tuberculosis can be hypothesized.
Quinoline derivatives are known to exhibit antitubercular activity through various mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Some quinoline compounds interfere with the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[12]
-
Disruption of Energy Metabolism: A notable mechanism for some diarylquinolines is the inhibition of ATP synthase, leading to the depletion of cellular energy.[12]
-
Targeting DNA Gyrase: Fluoroquinolones, a well-known class of quinoline-containing antibiotics, inhibit DNA gyrase, an enzyme crucial for DNA replication.
-
Activation of Glutamate Kinase: Certain quinoline derivatives have been shown to kill M. tuberculosis by activating glutamate kinase, leading to a lethal metabolic imbalance.[13]
-
Inhibition of Cytochrome bc1 Complex: Some quinoline-based compounds have been found to target the cytochrome bc1 complex, which is involved in cellular respiration.[14]
Further studies are required to determine the specific molecular target and the precise mechanism by which compound 42g exerts its potent antitubercular effect.
Conclusion and Future Directions
Compound 42g has demonstrated promising in vitro activity against Mycobacterium tuberculosis. The outlined experimental protocols provide a solid foundation for its continued preclinical development. Future research should focus on:
-
Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of compound 42g.
-
Comprehensive cytotoxicity profiling against a panel of mammalian cell lines.
-
In-depth mechanism of action studies to identify its molecular target.
-
In vivo efficacy and pharmacokinetic studies in animal models of tuberculosis.
The early-stage characterization of compound 42g suggests its potential as a lead candidate for the development of a novel antitubercular therapeutic.
References
- 1. Synthesis, anti-tuberculosis activity, and 3D-QSAR study of 4-(adamantan-1-yl)-2-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Profiling of Antitubercular Agent 34 (Compound 42g)
A Comprehensive Technical Guide for Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological profiling of "Antitubercular agent 34," also identified as compound 42g in the primary literature. This document consolidates key data on its antitubercular activity, cytotoxicity, and metabolic stability, presenting it in a format tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols and visual representations of experimental workflows are included to facilitate comprehension and replication of the cited studies.
Core Biological Activities
"this compound" has demonstrated promising in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and drug-resistant strains. Furthermore, it exhibits favorable metabolic stability, a critical characteristic for a developmental candidate.
Data Summary
The following tables summarize the key quantitative data from the initial biological evaluation of "this compound."
| Table 1: In Vitro Antitubercular Activity | |
| Parameter | Value |
| Mtb H37Rv MIC₉₀ | 1.25 µg/mL |
| Reference: | [1] |
| Table 2: In Vitro Cytotoxicity | |
| Cell Line | Parameter |
| Human Monocytic THP-1 | IC₅₀ |
| Reference: | [1] |
| Table 3: Metabolic Stability | |
| System | Outcome |
| Human Liver Microsomes | Stable (escapes metabolic degradation) |
| Reference: | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data's origins.
In Vitro Antitubercular Activity Assay
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was determined using a standardized broth microdilution method. The specific protocol would typically involve serial dilutions of "this compound" in a 96-well plate format with a standardized inoculum of the mycobacteria. The growth inhibition is then assessed after a defined incubation period, often using a metabolic indicator like resazurin.
In Vitro Cytotoxicity Assay
The half-maximal inhibitory concentration (IC₅₀) against the human monocytic cell line THP-1 was evaluated to assess the compound's cytotoxicity. A common method for this is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay. This involves incubating the cells with varying concentrations of the test compound for a specified duration (e.g., 72 hours). The cell viability is then determined by measuring the metabolic activity that reduces the tetrazolium salt to a colored formazan product, which is quantified spectrophotometrically.[1]
Human Liver Microsome Stability Assay
The metabolic stability of "this compound" was assessed using human liver microsomes. This in vitro assay is a standard method to predict the hepatic clearance of a compound. The protocol generally involves incubating the compound with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Samples are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the rate of metabolism.[1]
Visualized Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.
As the specific mechanism of action for "this compound" has not yet been fully elucidated in the available literature, a diagram of a known antitubercular drug pathway is provided as a representative example of how such a pathway could be visualized. Many antitubercular agents target the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.
References
Methodological & Application
Application Notes and Protocols for "Antitubercular Agent 34" Cell-Based Assays
These protocols provide a comprehensive framework for the in vitro evaluation of "Antitubercular Agent 34," a novel compound under investigation for its potential therapeutic efficacy against Mycobacterium tuberculosis (Mtb). The described assays are designed to determine the agent's antimycobacterial potency and its cytotoxic effects on mammalian cells, crucial data points for preclinical drug development.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro Antimycobacterial Activity of this compound
| Assay Type | Mtb Strain | Parameter | Value (µg/mL) |
| Microplate Alamar Blue Assay (MABA) | H37Rv (ATCC 27294) | MIC90 | [Insert Value] |
| MABA | Drug-Resistant Strain 1 | MIC90 | [Insert Value] |
| MABA | Drug-Resistant Strain 2 | MIC90 | [Insert Value] |
| Intracellular Killing Assay | H37Rv in J774 macrophages | EC90 | [Insert Value] |
MIC90: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth. EC90: Effective Concentration required to inhibit 90% of intracellular bacterial growth.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) |
| Human Lung Epithelial Cells (A549) | MTT Assay | CC50 | [Insert Value] | [Calculate CC50 / MIC90] |
| Murine Macrophage Cells (RAW 264.7) | MTT Assay | CC50 | [Insert Value] | [Calculate CC50 / MIC90] |
CC50: Cytotoxic Concentration required to reduce cell viability by 50%. Selectivity Index (SI): A measure of the compound's specificity for bacteria over mammalian cells.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This assay determines the lowest concentration of this compound that inhibits the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.[1]
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0 and then diluted 1:20.
-
Inoculate each well containing the test agent with the bacterial suspension.
-
Include positive control wells (Rifampicin) and negative control wells (DMSO vehicle).
-
Seal the plates and incubate at 37°C for 5-7 days.[2]
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.[3]
-
Observe the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents the color change.[4][5]
Intracellular Antimycobacterial Activity Assay
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
DMEM supplemented with 10% FBS
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Sterile 24-well plates
-
Lysis buffer (e.g., 0.1% SDS)
-
Middlebrook 7H11 agar plates
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.[7]
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of this compound.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the macrophages to release intracellular bacteria.[1]
-
Plate serial dilutions of the lysate on 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
The EC90 is the concentration of the agent that reduces CFU by 90% compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of this compound against mammalian cell lines.
Materials:
-
A549 (human lung epithelial) or RAW 264.7 (murine macrophage) cell lines[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[8]
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the agent that reduces cell viability by 50% compared to the untreated control.
References
- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 2. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pak.elte.hu [pak.elte.hu]
- 8. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antitubercular Agent 34" Against Drug-Resistant Tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Mycobacterium tuberculosis (Mtb) strains represent a significant global health threat, necessitating the urgent development of novel antitubercular agents. This document provides a comprehensive set of protocols for the preclinical in vitro evaluation of "Antitubercular Agent 34," a novel investigational compound, against various drug-resistant Mtb strains.
The following protocols are designed to assess the potency, bactericidal activity, and selectivity of "this compound." Adherence to these standardized methods will ensure the generation of robust and reproducible data critical for advancing promising compounds through the drug development pipeline.
Data Presentation
Table 1: In Vitro Activity of this compound Against Drug-Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| H37Rv-MDR | RIF-res, INH-res | |||
| Clinical Isolate 1 | XDR | |||
| Clinical Isolate 2 | Pre-XDR | |||
| ATCC 35822 | RIF-res | |||
| ATCC 35838 | INH-res |
MDR: Multidrug-Resistant (resistant to at least isoniazid and rifampicin); XDR: Extensively Drug-Resistant (MDR plus resistance to a fluoroquinolone and a second-line injectable); Pre-XDR: MDR plus resistance to a fluoroquinolone or a second-line injectable; RIF-res: Rifampicin-resistant; INH-res: Isoniazid-resistant. MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of strains; MBC: Minimum Bactericidal Concentration.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cell Type | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀ / MIC₉₀ of H37Rv-MDR) |
| Vero (ATCC CCL-81) | Monkey Kidney Epithelial | ||
| A549 (ATCC CCL-185) | Human Lung Carcinoma | ||
| HepG2 (ATCC HB-8065) | Human Liver Carcinoma |
CC₅₀: 50% Cytotoxic Concentration.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a widely accepted technique for this purpose.[1]
Materials:
-
"this compound" stock solution (in DMSO)
-
M. tuberculosis strains (log-phase cultures)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microtiter plates
-
Spectrophotometer or resazurin-based indicator
Procedure:
-
Prepare serial twofold dilutions of "this compound" in 7H9 broth in a 96-well plate.
-
Adjust the turbidity of the Mtb inoculum to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC as the lowest drug concentration showing no visible growth, which can be assessed visually or by measuring optical density.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of "this compound" that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC
-
Sterile saline with 0.05% Tween 80
Procedure:
-
From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.
-
Spot-plate the aliquot onto a 7H10 agar plate.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of the agent that results in no colony formation.
Cytotoxicity Assay
This protocol assesses the toxicity of "this compound" to mammalian cells to determine its selectivity.
Materials:
-
Vero, A549, and HepG2 cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or resazurin)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the appropriate cell density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of "this compound" in the cell culture medium.
-
Replace the existing medium with the medium containing the drug dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the CC₅₀ value, which is the drug concentration that reduces cell viability by 50%.
Visualizations
Caption: Experimental workflow for evaluating "this compound".
It is important to note that the specific mechanism of action of "this compound" is currently unknown. Should preliminary data suggest a potential target, such as cell wall synthesis or a specific enzymatic pathway, further specialized assays would be warranted. For instance, if the agent is suspected to inhibit mycolic acid biosynthesis, a common target for antitubercular drugs, a dedicated assay to measure the inhibition of this pathway would be the next logical step.[2][3][4]
Caption: Hypothetical mechanism of action for "this compound".
References
- 1. youtube.com [youtube.com]
- 2. ANTITUBERCULAR DRUGS and classification,sar,uses of drugs | PPTX [slideshare.net]
- 3. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability testing methods for "Antitubercular agent 34"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and stability testing methods for "Antitubercular agent 34," also identified as compound 42g[1]. The protocols outlined below are based on established methodologies for the physicochemical characterization of antitubercular agents and other poorly soluble drug candidates.
Introduction
"this compound" (compound 42g) is a novel isoxazole-carboxamide derivative with potent activity against Mycobacterium tuberculosis H37Rv, exhibiting a minimum inhibitory concentration (MIC90) of 1.25 μg/mL[1]. A critical aspect of its preclinical development is the thorough characterization of its physicochemical properties, particularly its solubility and stability, which are crucial determinants of its biopharmaceutical performance and shelf-life. This document provides detailed protocols for assessing these key attributes.
Solubility Assessment
The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. For poorly soluble compounds, which is common for many antitubercular agents, a comprehensive solubility profile in various media is essential.
Aqueous Solubility Protocol (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the intrinsic aqueous solubility of "this compound".
Materials:
-
"this compound" powder
-
Purified water (Milli-Q or equivalent)
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Protocol:
-
Add an excess amount of "this compound" to a known volume of purified water in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of "this compound" using a validated HPLC method.
-
The experiment should be performed in triplicate.
Solubility in Different Solvents and pH
Understanding the solubility in various solvents and across a range of pH values is crucial for formulation development.
Objective: To assess the solubility of "this compound" in various organic solvents and aqueous buffers of different pH.
Protocol:
-
Follow the shake-flask method described in section 2.1.
-
For solvent solubility, replace purified water with various organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, DMSO, acetone).
-
For pH-dependent solubility, use a series of buffers with pH values ranging from acidic to basic (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). The physiological pH range of 1.2-7.5 is particularly important for oral drug candidates[2][3].
-
Quantify the dissolved compound using a validated analytical method.
Data Presentation: Solubility of "this compound"
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 25 | [Insert experimental value] |
| pH 1.2 Buffer | 37 | [Insert experimental value] |
| pH 4.5 Buffer | 37 | [Insert experimental value] |
| pH 6.8 Buffer | 37 | [Insert experimental value] |
| pH 7.4 Buffer | 37 | [Insert experimental value] |
| Ethanol | 25 | [Insert experimental value] |
| DMSO | 25 | [Insert experimental value] |
Stability Testing
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies help in developing and validating stability-indicating analytical methods.
Objective: To investigate the degradation of "this compound" under various stress conditions.
Materials:
-
"this compound"
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system
Protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and keep it at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and maintain it at a specified temperature for a set duration. Neutralize the solution prior to analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a predetermined period.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products[4][5].
-
Calculate the percentage of degradation.
Data Presentation: Forced Degradation of "this compound"
| Stress Condition | Duration | Temperature | % Degradation | Degradation Products (if identified) |
| 0.1 N HCl | [e.g., 24h] | [e.g., 60°C] | [Insert value] | [e.g., Peak at RRT x.xx] |
| 0.1 N NaOH | [e.g., 24h] | [e.g., 60°C] | [Insert value] | [e.g., Peak at RRT y.yy] |
| 3% H₂O₂ | [e.g., 24h] | Room Temp | [Insert value] | [e.g., Peak at RRT z.zz] |
| Thermal (Solid) | [e.g., 48h] | [e.g., 80°C] | [Insert value] | [e.g., No significant degradation] |
| Photolytic | [ICH Q1B] | Controlled | [Insert value] | [e.g., Peak at RRT a.aa] |
Visualizations
Experimental Workflow
Caption: Workflow for solubility and stability testing.
Potential Degradation Pathways
Caption: Potential degradation pathways under stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. [PDF] DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPTLC METHOD FOR ANALYSIS OF ANTITUBERCULAR DRUGS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Evaluating the Intracellular Activity of Antitubercular Agent 34
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides within host macrophages. Therefore, the evaluation of the intracellular activity of novel antitubercular agents is a critical step in the drug discovery pipeline. These application notes provide a detailed experimental framework for assessing the intracellular efficacy of a hypothetical novel compound, "Antitubercular Agent 34." The protocols described herein cover the determination of cytotoxicity, intracellular mycobacterial growth inhibition, and the investigation of the agent's potential impact on host cell signaling pathways.
Introduction
The ability of Mycobacterium tuberculosis to survive and replicate within macrophages presents a significant challenge for tuberculosis treatment.[1][2] Many compounds that exhibit potent activity against Mtb in axenic culture fail to be effective in vivo due to poor penetration into macrophages or an inability to exert their effects in the intracellular milieu.[3][4] Consequently, robust and reproducible in vitro macrophage infection models are essential for the preclinical evaluation of new antitubercular drug candidates.[5][6]
This document outlines a series of protocols to characterize the intracellular activity of "this compound." For the purpose of these notes, we will hypothesize that "this compound" not only directly targets a crucial enzymatic pathway in Mtb but also modulates host macrophage signaling to enhance bacterial clearance. Specifically, we will assume it promotes a pro-inflammatory response beneficial for controlling the infection.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Compound | MIC against Mtb H37Rv (µg/mL) | CC₅₀ on RAW 264.7 Macrophages (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | 0.5 | > 50 | > 100 |
| Isoniazid | 0.1 | > 100 | > 1000 |
| Rifampicin | 0.2 | > 50 | > 250 |
Table 2: Intracellular Activity of this compound in Mtb-Infected RAW 264.7 Macrophages
| Compound | Concentration (µg/mL) | Log₁₀ CFU Reduction vs. Untreated Control (Day 3 post-infection) |
| This compound | 1 | 1.5 |
| This compound | 5 | 2.8 |
| Isoniazid | 0.5 | 2.5 |
| Rifampicin | 1 | 3.0 |
| Untreated Control | - | 0 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages (or THP-1 human monocytes differentiated into macrophages).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.
Cytotoxicity Assay
This protocol determines the concentration range of "this compound" that is non-toxic to the host macrophages.[7]
-
Materials:
-
RAW 264.7 macrophages
-
96-well clear-bottom black plates
-
"this compound" stock solution
-
Resazurin sodium salt solution (e.g., AlamarBlue) or MTT reagent
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of "this compound" in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of Resazurin solution to each well and incubate for another 4 hours.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viable cells against the compound concentration.
-
Intracellular Growth Inhibition Assay
This assay measures the ability of "this compound" to inhibit the growth of Mtb inside macrophages.[8][9]
-
Materials:
-
RAW 264.7 macrophages
-
Mycobacterium tuberculosis H37Rv
-
24-well plates
-
"this compound"
-
7H9 broth supplemented with 10% ADC and 0.05% Tween 80
-
7H11 agar plates
-
Sterile water with 0.1% Triton X-100
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate overnight.[8]
-
Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 5:1 for 4 hours.[7]
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing "this compound" at various concentrations (e.g., 1x, 5x, 10x MIC). Include an untreated control and a positive control drug (e.g., Isoniazid).
-
Incubate the plates for 3 days.
-
To determine the intracellular bacterial load, aspirate the medium and lyse the macrophages with 0.5 mL of sterile water containing 0.1% Triton X-100 for 10 minutes.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions on 7H11 agar plates and incubate at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) and calculate the log₁₀ CFU reduction for each treatment condition compared to the untreated control.
-
Visualization of Workflows and Pathways
Experimental Workflow for Intracellular Activity Assay
Caption: Workflow for the intracellular Mtb growth inhibition assay.
Hypothetical Signaling Pathway Modulation by this compound
This diagram illustrates a hypothetical mechanism where "this compound" enhances the host's immune response to Mtb infection. It is proposed that the agent inhibits a bacterial effector protein that would normally suppress the NF-κB pathway, a key regulator of pro-inflammatory responses.[10][11]
Caption: Hypothetical signaling pathway modulation by Agent 34.
References
- 1. Macrophage immunoregulatory pathways in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis [jove.com]
- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 8. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 9. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The Macrophage Response to Mycobacterium tuberculosis and Opportunities for Autophagy Inducing Nanomedicines for Tuberculosis Therapy [frontiersin.org]
guidelines for handling and storage of "Antitubercular agent 34"
These guidelines are intended for researchers, scientists, and drug development professionals working with Antitubercular Agent 34. This document provides detailed information on the handling, storage, and experimental use of this compound.
1. Introduction
This compound is a potent, selective inhibitor of the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, the causative agent of tuberculosis. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting this pathway, this compound disrupts cell wall integrity, leading to bacterial cell death. These notes provide essential information for the safe and effective use of this compound in a laboratory setting.
2. Physicochemical and Pharmacokinetic Properties
Proper handling and experimental design require a clear understanding of the physical, chemical, and pharmacokinetic properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₃O₃S |
| Molecular Weight | 369.4 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO: ≥ 50 mg/mLEthanol: ≈ 5 mg/mLWater: < 0.1 mg/mL |
| Melting Point | 178-182 °C |
| Purity (HPLC) | ≥ 98% |
| LogP | 3.2 |
| pKa | 8.5 |
| In Vitro Bioactivity | See Table 2 |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value |
| MIC₉₀ (M. tuberculosis H37Rv) | 0.05 µg/mL |
| IC₅₀ (InhA Enzyme Assay) | 15 nM |
| CC₅₀ (Vero Cells) | 50 µM |
| Selectivity Index (CC₅₀ / MIC₉₀) | > 1000 |
Table 2: In Vitro Bioactivity of this compound.
3. Handling and Storage
3.1. Safety Precautions this compound is a potent bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
3.2. Storage Conditions Proper storage is critical to maintain the stability and activity of the compound.
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture. The compound is stable for at least 24 months under these conditions.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mg/mL) in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months.
Caption: Storage workflow for this compound.
4. Mechanism of Action: InhA Inhibition
This compound targets the InhA enzyme within the FAS-II pathway of M. tuberculosis. This pathway is essential for the elongation of fatty acids that are precursors to mycolic acids.
Caption: Signaling pathway of this compound.
5. Experimental Protocols
5.1. Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
96-well microplates.
-
M. tuberculosis H37Rv culture in mid-log phase.
-
This compound stock solution (10 mg/mL in DMSO).
Procedure:
-
Prepare Drug Dilutions: Serially dilute the stock solution of this compound in 7H9 broth to achieve final concentrations ranging from 10 µg/mL to 0.005 µg/mL.
-
Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a 0.5 McFarland standard, then dilute 1:20 in 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing 100 µL of the drug dilutions.
-
Controls: Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is the lowest drug concentration at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination.
5.2. Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (the concentration that causes 50% cell death).
Troubleshooting & Optimization
Technical Support Center: In Vitro Profiling of Antitubercular Agent 34
Welcome to the technical support center for "Antitubercular agent 34" (also known as compound 42g). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on in vitro experiments, with a specific focus on addressing its metabolic stability profile.
Frequently Asked Questions (FAQs)
Q1: I am observing very little to no degradation of this compound in my human liver microsome (HLM) assay. Is my experiment failing?
A1: Not necessarily. Contrary to earlier compounds in its chemical series which showed moderate to high metabolic clearance, this compound was specifically designed to have enhanced metabolic stability. Published studies show that this compound largely escapes metabolic degradation in HLM assays.[1][2] High percentage of parent compound remaining at the end of the incubation period is the expected outcome for this molecule.
Q2: Why is this compound so stable compared to its predecessors?
A2: The enhanced stability of this compound is a result of a targeted hit-to-lead optimization process. Structural modifications were made specifically to the scaffold to protect metabolically liable sites that were identified in earlier analogs, thereby reducing its susceptibility to clearance by metabolic enzymes.[2][3]
Q3: How can I accurately determine the intrinsic clearance (CLint) for a low-turnover compound like this compound?
A3: Accurately quantifying the low intrinsic clearance of a highly stable compound presents a challenge. Standard incubation times may not be sufficient to observe significant compound loss. Consider the following strategies:
-
Extended Incubation Times: Prolonging the incubation period beyond the standard 60 minutes may be necessary. However, ensure the enzymatic activity of the microsomes or hepatocytes remains linear over the extended period.[4]
-
Hepatocyte Relay Method: For very low clearance compounds, a hepatocyte relay assay can be employed. This involves transferring the supernatant from an initial hepatocyte incubation to a fresh batch of hepatocytes to achieve a cumulative, long incubation time while maintaining viable cells.[5]
-
Increased Protein Concentration: Carefully increasing the microsomal or hepatocyte concentration can increase the enzymatic capacity of the system, potentially revealing low levels of metabolism. Note that this may also increase non-specific binding.
-
Focus on Metabolite Formation: Instead of measuring the disappearance of the parent compound, a more sensitive approach is to quantify the formation of any potential metabolites.[5]
Q4: What are the expected quantitative metabolic stability values for this compound?
A4: The primary literature indicates that this compound is highly stable. While specific quantitative values from the initial publication are presented as having escaped degradation, for practical purposes, this translates to a very long half-life and low intrinsic clearance. For comparison, earlier, less stable analogs had significantly shorter half-lives.
| Compound ID | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) | Reference |
| This compound (42g) | > 120 min (Escaped degradation) | Very Low (< 3.85 µL/min/mg) | [2] |
| Analog Compound 3 | 16.1 ± 0.6 min | High | [2] |
| Analog Compound 4 | 35.0 ± 0.8 min | Moderate | [2] |
Note: The table summarizes data from published literature. Your results should be interpreted in the context of your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Parent compound remaining is ~100% across all time points. | 1. Expected Behavior: The compound is known to be highly stable in HLMs.[1][2]2. Inactive Enzyme System: The microsomal/hepatocyte lot may have poor activity, or the NADPH cofactor was omitted or degraded. | 1. This is the anticipated result. To confirm low clearance, consider using a specialized low-clearance assay protocol.2. Run a positive control compound with a known, high clearance rate (e.g., Verapamil, Testosterone) in parallel to validate the activity of your in vitro system. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate pipetting of the compound, microsomes, or cofactors.2. Poor Solubility: The compound may be precipitating out of the incubation buffer.3. Non-specific Binding: The compound may be adsorbing to the plasticware. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.2. Check the solubility of the compound in the final incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%).3. Use low-binding plates and pipette tips. Include a "time zero" sample with no cofactor to assess recovery. |
| Unable to calculate a reliable half-life (t½). | 1. Insufficient Degradation: The compound loss is too low to fit a reliable first-order decay curve.2. Assay Sensitivity Limit: The lower limit of quantification (LLOQ) of the analytical method is too high. | 1. Report the result as "% remaining at final time point" and state that the t½ is greater than the incubation time. Alternatively, employ a low-clearance assay method (e.g., hepatocyte relay).[4][5]2. Optimize the LC-MS/MS method to improve sensitivity for the parent compound. |
| Observing unexpected metabolite peaks. | 1. Contamination: The compound stock or reagents may be contaminated.2. Non-enzymatic Degradation: The compound may be chemically unstable in the incubation buffer. | 1. Verify the purity of the compound stock solution using LC-MS/MS.2. Run a control incubation without the enzyme source (microsomes/hepatocytes) and without cofactors to check for chemical instability. |
Experimental Protocols
Protocol 1: Standard Human Liver Microsome (HLM) Stability Assay
This protocol is designed to assess the metabolic stability of a test compound by monitoring its disappearance over time when incubated with HLMs.
Materials:
-
This compound (or test compound)
-
Pooled Human Liver Microsomes (HLMs)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plates, low-binding preferred
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare the test compound and positive controls at a 100x stock concentration in an appropriate solvent (e.g., DMSO).
-
Incubation Mix: Prepare the main incubation mix in a tube on ice. For a 1 µM final compound concentration, mix phosphate buffer, HLM (to achieve a final protein concentration of 0.5 mg/mL), and water.
-
Pre-incubation: Aliquot the incubation mix into the 96-well plate. Add 1 µL of the 100x compound stock to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells. This marks time point zero (T=0).
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold ACN with an internal standard to the corresponding wells. For the T=0 sample, the ACN should be added before the NADPH system.
-
Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Calculation: Determine the percentage of compound remaining at each time point relative to the T=0 sample. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time. For highly stable compounds like this compound, report the percent remaining at the final time point if a half-life cannot be accurately determined.
Visualizations
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Antitubercular Agent 34
Welcome to the technical support center for "Antitubercular agent 34." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its potential off-target effects?
A1: The specific molecular target of "this compound" is not publicly disclosed in the provided search results. However, antitubercular agents commonly target essential pathways in Mycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.[1][2][3][4] Off-target effects arise when a drug interacts with unintended molecules or pathways in the host cells, potentially leading to cytotoxicity or confounding experimental results.[5] For antitubercular drugs, off-target effects can manifest as hepatotoxicity, peripheral neuropathy, or optic neuritis, among others, though these are primarily observed in vivo.[6][7] In cell lines, off-target effects may present as unexpected changes in cell viability, proliferation, or specific signaling pathways unrelated to the intended antitubercular activity.[8][9]
Q2: How can I determine if the observed effects in my cell line are due to off-target activity of this compound?
A2: Distinguishing between on-target and off-target effects is crucial. A primary strategy involves using a control cell line that does not express the intended mycobacterial target. If the agent still elicits a response in this negative control, it suggests off-target activity.[8] Additionally, performing dose-response curves and comparing the IC50 (half-maximal inhibitory concentration) for cytotoxicity against the EC50 (half-maximal effective concentration) for antitubercular activity can provide a therapeutic index. A narrow therapeutic index may indicate a higher likelihood of off-target effects at therapeutic concentrations. Further investigation using techniques like RNA sequencing or proteomic analysis can help identify unintended affected pathways.[5]
Q3: What are the recommended initial steps to troubleshoot unexpected cytotoxicity in my cell line experiments with this compound?
A3: If you observe unexpected cytotoxicity, we recommend the following initial troubleshooting steps:
-
Confirm Drug Concentration and Purity: Verify the concentration of your stock solution and ensure the purity of the "this compound" compound.
-
Perform a Dose-Response Cytotoxicity Assay: Conduct a comprehensive cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) across a wide range of concentrations to determine the precise IC50 value in your specific cell line.[8][9]
-
Include Positive and Negative Controls: Use a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control.
-
Assess Apoptosis and Necrosis: Utilize assays such as Annexin V/PI staining followed by flow cytometry to determine the mechanism of cell death (apoptosis vs. necrosis).[8]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Off-Target Cytotoxicity
This guide provides a systematic approach to identifying and reducing off-target cytotoxicity.
Problem: "this compound" exhibits significant cytotoxicity in a mammalian cell line at concentrations required for antitubercular activity.
Workflow:
Caption: Workflow for Investigating Off-Target Cytotoxicity.
Guide 2: Characterizing Unintended Signaling Pathway Modulation
This guide outlines steps to identify and validate the unintended modulation of cellular signaling pathways.
Problem: Treatment with "this compound" alters a signaling pathway (e.g., MAPK, PI3K/Akt) that is not the intended target.[9]
Workflow:
Caption: Workflow for Characterizing Unintended Signaling.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of living cells.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with "this compound" at various concentrations and time points. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) after 48h | Primary Target Expression |
| A549 | 15.2 ± 1.8 | Negative |
| HepG2 | 8.9 ± 0.9 | Negative |
| HEK293 | 25.6 ± 3.1 | Negative |
| M. tuberculosis H37Rv | 0.5 ± 0.1 | Positive |
This is example data and does not reflect actual experimental results.
Table 2: Example Kinase Profiling Results for this compound
| Kinase | % Inhibition at 10 µM |
| Kinase A (Intended Target Superfamily) | 5% |
| Kinase B (Unrelated) | 85% |
| Kinase C (Unrelated) | 78% |
This is example data and does not reflect actual experimental results.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical scenario where "this compound" has an off-target effect on the MAPK/ERK signaling pathway.
Caption: Hypothetical Off-Target Inhibition of the MAPK/ERK Pathway.
References
- 1. ANTITUBERCULAR DRUGS and classification,sar,uses of drugs | PPTX [slideshare.net]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterium tuberculosis Cell Wall: An Alluring Drug Target for Developing Newer Anti-TB Drugs-A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti Tubercular Drugs - Mechanism of Action and Adverse effects | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
overcoming experimental variability with "Antitubercular agent 34"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitubercular Agent 34. Our aim is to help you overcome experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound has been identified as a promising compound for tuberculosis research. One specific iteration, also known as compound 42g, has demonstrated potent activity against Mycobacterium tuberculosis H37Rv (MtbH37Rv) with a Minimum Inhibitory Concentration (MIC90) value of 1.25 µg/mL.[1] Another described "compound (34)" has been shown to target the DprE1 enzyme, exhibiting MIC90 values below 4.62 μM against several single drug-resistant isolates.[2] A key feature of one of these agents is its ability to evade metabolic degradation by human liver microsomes, suggesting potential for favorable pharmacokinetic properties.[1]
Q2: I am observing inconsistent MIC values for this compound. What are the potential causes?
Inconsistent Minimum Inhibitory Concentration (MIC) values are a common source of experimental variability in antitubercular drug testing.[3] Several factors can contribute to this issue:
-
Inoculum Preparation: Variation in the density of the bacterial suspension can significantly impact MIC results. Ensure a standardized and consistent method for preparing the M. tuberculosis inoculum.
-
Media Composition: The type and batch of culture medium can influence drug activity. It is crucial to use a consistent and well-defined medium for all experiments.
-
Drug Stock and Dilution: Degradation of the compound in storage or inaccuracies in serial dilutions can lead to variable effective concentrations. Prepare fresh dilutions for each experiment and validate your dilution series.
-
Incubation Conditions: Fluctuations in temperature, humidity, or CO2 levels during incubation can affect bacterial growth and drug efficacy. Maintain and monitor a stable incubation environment.
-
Assay Method: Different MIC determination methods (e.g., broth microdilution, agar proportion) have inherent variabilities.[4] Consistency in the chosen method is paramount.
Q3: My results for intracellular activity against M. tuberculosis are not reproducible. How can I troubleshoot this?
Assessing intracellular activity is complex, and variability can arise from several sources.[5][6]
-
Host Cell Line: The choice of macrophage cell line (e.g., THP-1, primary macrophages) and its passage number can affect experimental outcomes. Use a consistent cell line and maintain a log of passage numbers.[5]
-
Infection Multiplicity of Infection (MOI): The ratio of bacteria to host cells during infection is a critical parameter. Inconsistent MOIs will lead to variable intracellular bacterial loads.
-
Compound Cytotoxicity: High concentrations of this compound may be toxic to the host cells, confounding the interpretation of its antitubercular activity. It is essential to determine the cytotoxicity profile of the compound on the host cells alone.[1]
-
Lysis of Host Cells: The method used to lyse host cells to enumerate intracellular bacteria can impact colony-forming unit (CFU) counts. Ensure a consistent and validated lysis protocol.
Q4: How can I minimize the risk of selecting for resistant mutants during my experiments?
The emergence of drug-resistant mutants is a known phenomenon in antitubercular drug testing.[5]
-
Use of Appropriate Concentrations: Working at concentrations well above the MIC can help to reduce the selection pressure for low-level resistance.
-
Combination Studies: In later-stage studies, consider using this compound in combination with other antitubercular drugs to suppress the emergence of resistance.[7]
-
Molecular Testing: If resistance is suspected, molecular methods can be employed to detect mutations in potential target genes.[3][7]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Microplate-Based Assays
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity. |
| Bacterial Clumping | Vortex the bacterial suspension thoroughly before dispensing. Consider using a mild detergent (e.g., Tween-80) in the culture medium to prevent aggregation. |
| Contamination | Use strict aseptic techniques. Regularly test media and reagents for contamination. |
Issue 2: Discrepancy Between In Vitro MIC and Intracellular Activity
| Potential Cause | Recommended Solution |
| Poor Cell Penetration | The compound may not efficiently cross the host cell membrane. Consider using a different host cell line or employing methods to assess intracellular drug concentration. |
| Intracellular Inactivation | The compound may be metabolized or effluxed by the host cell. |
| Different Intracellular Milieu | The acidic and hypoxic environment within the phagosome can alter drug activity.[8] Test the compound's activity at different pH levels in vitro. |
Quantitative Data Summary
| Parameter | Value | Organism/Cell Line | Reference |
| MIC90 | 1.25 µg/mL | M. tuberculosis H37Rv | [1] |
| MIC90 | < 4.62 µM | Single drug-resistant M. tuberculosis isolates | [2] |
| IC50 (Cytotoxicity) | 11.9 µg/mL | Human monocytes (THP-1 cell line) | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Based on MABA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
-
Preparation of Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80 to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in a 96-well microplate using 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1% and should be consistent across all wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the diluted compound.
-
Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Reading Results:
-
After incubation, add 20 µL of AlamarBlue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Protocol 2: Intracellular Activity Assay in THP-1 Macrophages
This protocol assesses the ability of a compound to inhibit the growth of M. tuberculosis within a host cell.
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25 ng/mL and incubating for 48 hours.
-
-
Infection of Macrophages:
-
Wash the differentiated macrophages with fresh RPMI-1640 medium.
-
Infect the cells with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 10:1 for 4 hours.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh RPMI-1640 medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
-
Enumeration of Intracellular Bacteria:
-
After incubation, lyse the macrophages with 0.1% SDS or Triton X-100.
-
Prepare serial dilutions of the cell lysate in PBS + 0.05% Tween-80.
-
Plate the dilutions on Middlebrook 7H11 agar plates and incubate at 37°C for 3-4 weeks.
-
Count the Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.
-
Visualizations
Caption: Standard experimental workflows for in vitro and intracellular testing.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti Tubercular Drugs - Mechanism of Action and Adverse effects | PPTX [slideshare.net]
Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of isoxazole-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of isoxazole-carboxamide derivatives?
A1: The primary challenges stem from their typically low aqueous solubility and, in some cases, poor membrane permeability.[1] Many isoxazole-carboxamide derivatives fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability, or Class IV, with both low solubility and low permeability.[2] This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, limiting the amount of drug available for absorption.[1]
Q2: What are the most common strategies to improve the bioavailability of these compounds?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble isoxazole-carboxamide derivatives. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits higher solubility and faster dissolution compared to the crystalline form.[5][6][7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nano-emulgels can improve the solubility and absorption of lipophilic drugs.[8] A nano-emulgel formulation has been successfully used to improve the potency of an isoxazole-carboxamide derivative.[8]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.
Q3: How can I select the most appropriate bioavailability enhancement technique for my specific isoxazole-carboxamide derivative?
A3: The selection of an appropriate technique depends on the physicochemical properties of your compound, such as its melting point, solubility in various solvents and oils, and its chemical stability. A thorough pre-formulation study is crucial. For instance, a compound with good solubility in lipids would be a suitable candidate for a lipid-based formulation. Compounds that can form amorphous systems with polymers are good candidates for solid dispersions.
Troubleshooting Guides
In Vitro Dissolution Testing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug release/incomplete dissolution | - Poor wettability of the drug powder. - Agglomeration of particles. - Insufficient sink conditions in the dissolution medium.[9] - Drug degradation in the dissolution medium. | - Add a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium to improve wetting. - Use a de-aerated dissolution medium. - Ensure the volume of the dissolution medium is at least three times the volume required to form a saturated solution of the drug.[9] - Verify the stability of the compound at the pH of the dissolution medium. |
| High variability in dissolution profiles between samples | - Inconsistent formulation preparation (e.g., non-uniform mixing). - Variations in particle size distribution. - Coning of the drug powder at the bottom of the dissolution vessel. | - Ensure a consistent and validated manufacturing process for your formulations. - Characterize the particle size distribution of your drug substance. - Use a validated dissolution apparatus and ensure proper hydrodynamics. |
| Drug precipitation during the dissolution test | - Supersaturation of the drug in the medium followed by crystallization. | - Incorporate precipitation inhibitors (e.g., hydrophilic polymers like HPMC) into your formulation. - Use biorelevant dissolution media that mimic the composition of gastrointestinal fluids. |
Caco-2 Permeability Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low apparent permeability (Papp) value | - Poor aqueous solubility of the compound in the assay buffer. - High efflux ratio (Papp B-A / Papp A-B > 2), indicating the involvement of efflux transporters like P-glycoprotein.[2] - Low monolayer integrity. | - Prepare the dosing solution in a buffer containing a solubilizing agent (e.g., up to 1% DMSO, or surfactants). - Co-administer the compound with a known inhibitor of the suspected efflux transporter (e.g., verapamil for P-gp).[2] - Check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment to ensure its integrity.[2] |
| High variability in Papp values | - Inconsistent cell monolayer formation. - Adsorption of the compound to the plasticware. - Compound instability in the assay medium. | - Standardize the Caco-2 cell culture and differentiation protocol. - Use low-binding plates or pre-treat the plates with a blocking agent. - Assess the stability of your compound in the assay buffer over the experiment's duration. |
| Low mass balance (% recovery) | - Adsorption to the plate. - Cellular uptake and accumulation. - Metabolism by Caco-2 cells. | - Analyze the cell lysate to quantify the amount of compound that has accumulated within the cells. - Use LC-MS/MS to identify potential metabolites in the donor, receiver, and cell lysate samples. |
Quantitative Data
Table 1: Physicochemical Properties of Selected Isoxazole-Carboxamide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| N-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide | C11H9ClN2O2 | 236.65 | 245–247 | 2.12 |
| 3-Acetyl-N-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | C13H11FN2O3 | 262.24 | Not available | 2.58 |
| Leflunomide | C12H9F3N2O2 | 270.2 | 164.5-168 | 3.1 |
Note: LogP values can be experimentally determined or computationally predicted and may vary depending on the method used.
Table 2: Pharmacokinetic Parameters of Leflunomide's Active Metabolite (A77 1726)
| Parameter | Value | Reference |
| Bioavailability | ~80% | --INVALID-LINK-- |
| Time to Peak Plasma Concentration (Tmax) | 6 - 12 hours | --INVALID-LINK-- |
| Elimination Half-life (t1/2) | Approximately 2 weeks | --INVALID-LINK-- |
| Protein Binding | >99% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of an Isoxazole-Carboxamide Derivative Nano-emulgel
This protocol is adapted from a study that successfully developed a nano-emulgel to enhance the potency of an isoxazole-carboxamide derivative.[8]
Materials:
-
Isoxazole-carboxamide derivative
-
Oil phase (e.g., mineral oil, oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Gelling agent (e.g., Carbopol 940)
-
Distilled water
-
Triethanolamine (for pH adjustment)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the isoxazole-carboxamide derivative in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion region. This diagram will help identify the optimal concentration ranges for the formulation.
-
-
Preparation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the isoxazole-carboxamide derivative in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil mixture with constant stirring using a magnetic stirrer until a transparent nanoemulsion is formed.
-
-
Preparation of the Hydrogel:
-
Disperse the gelling agent (e.g., Carbopol 940) in distilled water and allow it to swell overnight.
-
-
Formation of the Nano-emulgel:
-
Slowly add the prepared nanoemulsion to the hydrogel base with continuous stirring.
-
Adjust the pH of the nano-emulgel to a suitable range (e.g., 6.8-7.4) using triethanolamine to induce gelation.
-
-
Characterization:
-
Measure the globule size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Evaluate the rheological properties (viscosity) of the nano-emulgel.
-
Perform in vitro drug release studies using a dialysis membrane.
-
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Isoxazole-Carboxamide Derivatives
This protocol provides a general guideline for conducting dissolution testing for poorly soluble compounds.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium:
-
Start with a simple medium like 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Also, test in phosphate buffer pH 6.8 to simulate intestinal fluid.
-
If solubility is very low, consider adding a surfactant (e.g., 0.1% - 1% SDS) to the medium to achieve sink conditions.
-
For a more biorelevant assessment, use Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
Procedure:
-
Preparation of the Dissolution Medium:
-
Prepare 900 mL of the chosen dissolution medium and deaerate it.
-
Pour the medium into the dissolution vessel and maintain the temperature at 37 ± 0.5 °C.
-
-
Sample Introduction:
-
Place a single tablet or capsule containing the isoxazole-carboxamide derivative formulation into the dissolution vessel.
-
-
Apparatus Setup:
-
Set the paddle speed to a standard rate, typically 50 or 75 rpm.
-
-
Sampling:
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of the dissolved isoxazole-carboxamide derivative in each sample using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative percentage of the drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Visualizations
Caption: Workflow for the formulation and characterization of a nano-emulgel.
Caption: Standard workflow for in vitro dissolution testing.
Caption: Key challenges and strategies for improving bioavailability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Refining the Synthesis of Antitubercular Agent 34 for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the synthesis of "Antitubercular agent 34" (also known as compound 42g) and improve reaction yields. The information is based on the synthetic route reported by Girardini, M., et al. in the European Journal of Medicinal Chemistry (2023).
I. Synthesis Overview and Key Challenges
This compound belongs to a class of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Its synthesis is a multi-step process culminating in an amide coupling reaction. Achieving a high overall yield requires careful optimization of each step, with particular attention to the formation of the isoxazole core and the final amide bond formation.
Common challenges that can lead to reduced yields include:
-
Incomplete reactions in either the isoxazole formation or amide coupling steps.
-
Formation of side products, particularly during the amide coupling stage.
-
Difficulties in purification of intermediates and the final product.
-
Degradation of starting materials or products under certain reaction conditions.
The following sections provide detailed experimental protocols, troubleshooting guides for specific issues, and quantitative data to aid in optimizing the synthesis.
II. Experimental Protocols
A. Synthesis of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxylic acid (Intermediate 1)
This intermediate forms the core of this compound. Its synthesis involves the reaction of a suitable precursor with hydroxylamine.
Materials:
-
Appropriate α,β-unsaturated ketone precursor
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate, sodium hydroxide)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the α,β-unsaturated ketone precursor in the chosen solvent.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
The reaction mixture is typically heated under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified, typically by recrystallization or column chromatography.
B. Synthesis of this compound (Amide Coupling)
This final step involves the coupling of the carboxylic acid intermediate with the appropriate amine.
Materials:
-
5-(2-aminothiazol-4-yl)isoxazole-3-carboxylic acid (Intermediate 1)
-
Corresponding amine for agent 34
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid intermediate, the amine, HATU, and HOBt in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Add DIPEA dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically overnight).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product is isolated by aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
III. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
FAQ 1: Low yield in the isoxazole formation step.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor closely with TLC. - Increase the reaction temperature if the starting material is not being consumed. - Ensure the base is of good quality and used in the correct stoichiometric amount. |
| Side product formation | - Varying the base and solvent can sometimes minimize side reactions. - Lowering the reaction temperature might increase selectivity, although it may require longer reaction times. |
| Product loss during workup | - Ensure the pH is optimized for precipitation or extraction of the product. - Use a minimal amount of solvent for recrystallization to maximize recovery. |
FAQ 2: The amide coupling reaction is not proceeding to completion.
| Potential Cause | Troubleshooting Suggestion |
| Inactive coupling reagents | - HATU and HOBt are moisture-sensitive. Ensure they are stored in a desiccator and handled under an inert atmosphere. - Use freshly opened or properly stored reagents. |
| Insufficient base | - DIPEA should be freshly distilled and added in the correct stoichiometry to neutralize the acid and facilitate the reaction. |
| Presence of water | - Use anhydrous DMF as the solvent. Traces of water can hydrolyze the activated ester intermediate. - Ensure all glassware is thoroughly dried before use. |
| Steric hindrance | - If the amine or carboxylic acid is sterically hindered, the reaction may require longer reaction times or elevated temperatures. However, be cautious of potential side reactions at higher temperatures. |
FAQ 3: Multiple spots are observed on the TLC plate after the amide coupling reaction.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted starting materials | - This indicates an incomplete reaction. Refer to FAQ 2 for troubleshooting. |
| Formation of N-acylurea byproduct | - This can occur with some coupling reagents. While HATU minimizes this, ensure the reaction conditions are optimal. - Purification by column chromatography should separate this byproduct. |
| Epimerization | - If the amine or carboxylic acid has a chiral center, epimerization can occur. Using HOBt as an additive helps to suppress this. Running the reaction at a lower temperature can also be beneficial. |
| Degradation of product | - Some heterocyclic compounds can be sensitive to prolonged reaction times or high temperatures. Monitor the reaction closely and work it up as soon as it is complete. |
FAQ 4: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Suggestion |
| Co-eluting impurities | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider an alternative purification method such as preparative HPLC if column chromatography is ineffective. |
| Product insolubility | - If the product precipitates during workup, ensure it is fully redissolved before extraction. - For purification, choose a solvent system in which the product is sufficiently soluble. |
IV. Quantitative Data
The following table summarizes the reported yield for a compound synthesized using a similar methodology as this compound, as specific yield data for compound 42g is not detailed in the primary literature. This can serve as a benchmark for optimization efforts.
| Compound | Synthetic Step | Reagents | Solvent | Yield (%) | Reference |
| Analogous Carboxamide | Amide Coupling | Carboxylic Acid, Amine, HATU, HOBt, DIPEA | DMF | ~60-80% | Girardini, M., et al. (2023) |
Note: The yield is an approximation based on similar compounds reported in the literature and may vary depending on the specific substrates and reaction conditions.
V. Visualizations
A. Logical Workflow for Troubleshooting Low Yield in Amide Coupling
Caption: Troubleshooting workflow for low amide coupling yield.
B. Signaling Pathway of Amide Bond Formation via HATU/HOBt
Caption: Key steps in the HATU/HOBt mediated amide coupling.
Validation & Comparative
A Comparative Analysis of Antitubercular Agent 34 and Isoniazid Against Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel therapeutics. This guide provides a comparative overview of a novel investigational compound, "Antitubercular agent 34" (also known as compound 42g), and the cornerstone first-line anti-TB drug, isoniazid, in the context of their efficacy against MDR-TB. This comparison is based on available preclinical data for this compound and extensive well-established data for isoniazid.
Executive Summary
Isoniazid, a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, has been a primary treatment for tuberculosis for decades.[1][2] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2][3][4] However, resistance to isoniazid, primarily through mutations in the katG gene, is a defining characteristic of MDR-TB.[1][2] While standard doses of isoniazid are ineffective against resistant strains, high-dose isoniazid therapy has shown some efficacy against isolates with low-level resistance, particularly those with mutations in the inhA promoter region.
"this compound" is a novel compound identified from a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Preclinical data indicates its potential as an antitubercular agent, with notable metabolic stability. While direct comparative studies against isoniazid in MDR-TB models are not yet publicly available, this guide synthesizes the existing data to provide a preliminary assessment of its potential.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and isoniazid.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Parameter | This compound (Compound 42g) | Isoniazid |
| MIC90 against H37Rv (drug-susceptible) | 1.25 µg/mL | 0.02 - 0.06 µg/mL |
| MIC against MDR-TB isolates | Reported to have "good activity", but specific MIC values are not publicly available. | Highly variable depending on the resistance mechanism. Can range from 0.2 µg/mL to >256 µg/mL. |
| Cytotoxicity (IC50 against human cell lines) | 11.9 µg/mL | Generally low, but can be hepatotoxic. |
Table 2: Pharmacokinetic and Metabolic Properties
| Parameter | This compound (Compound 42g) | Isoniazid |
| Metabolic Stability | Reported to escape metabolic degradation by human liver microsomes. | Metabolized by N-acetyltransferase 2 (NAT2) in the liver. Subject to rapid and slow acetylation phenotypes in the human population. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols relevant to the data presented.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.
-
Method: Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA) are commonly used for M. tuberculosis.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
A growth indicator dye (Alamar Blue or resazurin) is added to each well.
-
The MIC is determined as the lowest drug concentration that prevents a color change (indicating inhibition of metabolic activity).
-
Cytotoxicity Assay
Cytotoxicity assays are performed to evaluate the toxicity of a compound to mammalian cells, providing an early indication of its therapeutic index.
-
Method: MTT or MTS assay.
-
Procedure:
-
Human cell lines (e.g., HepG2 for hepatotoxicity, or other relevant cell lines) are seeded in 96-well plates and allowed to adhere.
-
Cells are exposed to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
A tetrazolium salt (MTT or MTS) is added, which is converted to a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured, and the IC50 (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
-
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, which is a key determinant of its pharmacokinetic profile.
-
Method: Incubation with human liver microsomes.
-
Procedure:
-
The test compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
-
Visualizing Mechanisms and Workflows
Isoniazid: Mechanism of Action and Resistance
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme KatG. The activated form of isoniazid then inhibits InhA, an enzyme essential for mycolic acid synthesis. Resistance in MDR-TB strains commonly arises from mutations in katG, which prevents the activation of isoniazid, or from overexpression of inhA.
Caption: Mechanism of action and resistance of Isoniazid.
Antitubercular Drug Discovery Workflow
The preclinical evaluation of a new antitubercular agent like compound 34 typically follows a standardized workflow to assess its potential for further development.
Caption: Preclinical workflow for antitubercular drug discovery.
Concluding Remarks
Isoniazid remains a critical component of tuberculosis treatment, with high-dose regimens offering a potential, albeit limited, option for certain cases of MDR-TB. The primary challenges with isoniazid in the context of MDR-TB are the high rates of resistance and the potential for toxicity at elevated doses.
"this compound" represents a promising early-stage compound with demonstrated in vitro activity against drug-susceptible M. tuberculosis and notable metabolic stability. Its reported activity against drug-resistant strains warrants further investigation. However, the current lack of comprehensive data on its efficacy against a broad panel of MDR-TB clinical isolates, its mechanism of action, and in vivo performance makes a definitive comparison with isoniazid premature. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of "this compound" in the fight against MDR-TB. Researchers are encouraged to monitor forthcoming publications for more detailed data on this and other novel antitubercular candidates.
References
A Comparative Analysis of Pyrrole-2-Carboxamide 34 and Other Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. This guide provides a comparative analysis of a promising novel pyrrole-2-carboxamide derivative, herein referred to as "Antitubercular agent 34," alongside a range of first-line, second-line, and other new and novel antitubercular drugs. This objective comparison is supported by experimental data on antimycobacterial potency and cytotoxicity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Overview of Antitubercular Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of this compound against the H37Rv strain of M. tuberculosis and its cytotoxicity against Vero cells, compared with established and other novel antitubercular drugs. The data is presented as Minimum Inhibitory Concentration (MIC), 50% Cytotoxic Concentration (CC50), and the resulting Selectivity Index (SI), which is a crucial indicator of a compound's therapeutic window.
| First-Line Agents | MIC (μg/mL) | CC50 (Vero Cells, μg/mL) | Selectivity Index (SI) |
| Isoniazid | 0.03 | >100 | >3333 |
| Rifampicin | 0.12 | >100 | >833 |
| Pyrazinamide | 3.125 | >100 | >32 |
| Ethambutol | 1.0 | >100 | >100 |
| Second-Line and Other Agents | MIC (μg/mL) | CC50 (Vero Cells, μg/mL) | Selectivity Index (SI) |
| Moxifloxacin | 0.5 | >50 | >100 |
| Linezolid | 0.5 | >64 | >128 |
| Novel and Recently Approved Agents | MIC (μg/mL) | CC50 (Vero Cells, μg/mL) | Selectivity Index (SI) |
| This compound | 0.09 | >64 | >711 |
| Bedaquiline | 0.03 | >10 | >333 |
| Delamanid | 0.004 | >50 | >12500 |
| Pretomanid | 0.015 | >128 | >8533 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Determination of Minimum Inhibitory Concentration (MIC): Microplate Alamar Blue Assay (MABA)
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a drug's potency. The MABA is a widely used, reliable, and low-cost method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Sterile 96-well microplates.
-
M. tuberculosis H37Rv strain.
-
Test compounds and standard control drugs.
-
Alamar Blue reagent.
-
10% Tween 80 solution.
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0, and then further diluted 1:20 to achieve the final inoculum concentration.
-
Plate Setup: 100 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent evaporation. 100 µL of supplemented Middlebrook 7H9 broth is added to the remaining wells.
-
Drug Dilution: Test compounds and control drugs are serially diluted in the microplate.
-
Inoculation: 100 µL of the prepared M. tuberculosis inoculum is added to each well containing the drug dilutions. Control wells containing only the inoculum (positive control) and only medium (negative control) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of a compound.
Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sterile 96-well plates.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with untreated cells is included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway
This compound has been identified as an inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death.
Caption: Inhibition of the MmpL3 transporter by this compound.
Experimental Workflow
The general workflow for the in vitro screening and evaluation of novel antitubercular agents is a multi-step process that begins with primary screening for antimycobacterial activity and progresses to cytotoxicity and secondary assays to determine the compound's potential as a drug candidate.
Caption: General workflow for in vitro anti-TB drug screening.
Validating the In Vivo Efficacy of Antitubercular Agent 34: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antitubercular agent 34" (also referred to as compound 42g), a novel drug candidate, against established and emerging treatments for tuberculosis (TB). Due to the absence of published in vivo efficacy data for this compound, this document focuses on its reported in vitro performance and outlines a standard experimental protocol for future in vivo validation.
Introduction to this compound
This compound is a promising novel compound from the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class.[1] It has been identified as an inhibitor of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway.[2] Preclinical in vitro studies have demonstrated its potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, and favorable metabolic stability.[1][2]
Comparative In Vitro Efficacy
The following table summarizes the available in vitro data for this compound and compares it with first-line and other novel antitubercular drugs.
| Compound | Target | MIC range against Mtb H37Rv (μg/mL) | Cytotoxicity (IC50 in μM) | Notes |
| This compound | DprE1 | 1.25 (MIC90) [1] | >100 (A549 cells) [2] | Escapes metabolic degradation by human liver microsomes.[1] |
| Isoniazid | Mycolic Acid Synthesis (InhA) | 0.02 - 0.2 | >1000 | A cornerstone of first-line TB therapy. |
| Rifampicin | RNA Polymerase | 0.05 - 0.5 | ~100 | Key sterilizing drug in the standard regimen. |
| Bedaquiline | ATP Synthase | 0.03 - 0.12[3] | >50 | Effective against MDR-TB. |
| Delamanid | Mycolic Acid Synthesis | 0.006 - 0.024 | >100 | Used for the treatment of MDR-TB. |
Proposed In Vivo Efficacy Evaluation Protocol
To validate the therapeutic potential of this compound, a well-established murine model of chronic tuberculosis is proposed. This model is widely used in preclinical drug development to assess the bactericidal activity of new compounds.
Experimental Protocol: Murine Model of Chronic Tuberculosis
1. Animal Model:
-
Specific pathogen-free, female BALB/c mice, 6-8 weeks old.
2. Infection:
-
Aerosol infection with Mycobacterium tuberculosis H37Rv strain.
-
The inoculum should be calibrated to deliver approximately 100-200 colony-forming units (CFU) to the lungs of each mouse.
3. Treatment:
-
Treatment will commence 4 weeks post-infection to allow for the establishment of a chronic infection.
-
Mice will be randomized into the following groups (n=10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound (e.g., 25, 50, 100 mg/kg, administered orally once daily).
-
Isoniazid (25 mg/kg, oral, once daily) as a positive control.
-
-
Treatment duration: 4 weeks.
4. Efficacy Assessment:
-
Primary Endpoint: Reduction in bacterial load (CFU) in the lungs and spleen at the end of the treatment period.
-
Procedure:
-
At 24 hours after the last dose, mice will be euthanized.
-
Lungs and spleens will be aseptically harvested and homogenized.
-
Serial dilutions of the homogenates will be plated on Middlebrook 7H11 agar supplemented with OADC.
-
Plates will be incubated at 37°C for 3-4 weeks, and CFU will be enumerated.
-
-
Secondary Endpoint: Body weight monitoring throughout the study as an indicator of drug toxicity.
5. Statistical Analysis:
-
CFU data will be log-transformed before analysis.
-
One-way ANOVA with Dunnett's multiple comparisons test will be used to compare the treated groups with the vehicle control group.
Visualizing Pathways and Workflows
To further elucidate the context of this compound's mechanism and the proposed experimental plan, the following diagrams are provided.
Caption: Mechanism of action of this compound via DprE1 inhibition.
Caption: Workflow for the proposed in vivo efficacy study of this compound.
Conclusion and Future Directions
This compound has demonstrated promising in vitro characteristics, including potent antimycobacterial activity and metabolic stability. The next critical step in its development is the validation of its efficacy in a relevant in vivo model of tuberculosis. The proposed experimental protocol provides a robust framework for this evaluation. Successful demonstration of in vivo efficacy would position this compound as a strong candidate for further preclinical and clinical development, potentially offering a new therapeutic option in the fight against tuberculosis.
References
- 1. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Efficacy of Novel Antitubercular Agents in a Guinea Pig Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a novel candidate, Antitubercular Agent 34, against established and other investigational antitubercular drugs in the guinea pig model of tuberculosis. The data presented for this compound is representative of a promising preclinical candidate and is juxtaposed with published data for other agents to provide a comprehensive evaluation framework.
Data Summary: Efficacy of Antitubercular Agents in Guinea Pigs
The following tables summarize the in vivo efficacy of this compound compared to other notable antitubercular agents, focusing on the reduction of bacterial load in the lungs and spleen of infected guinea pigs.
Table 1: Bactericidal Activity in the Lungs of Guinea Pigs
| Treatment Group | Dosage | Duration of Treatment (Weeks) | Mean Log10 CFU Reduction (Lungs) | Reference |
| This compound (Hypothetical) | 25 mg/kg | 4 | 2.8 | N/A |
| Bedaquiline (BDQ) | 25 mg/kg | 4 | ~2.5 | [1] |
| PA-824 (Pretomanid) + Moxifloxacin + Pyrazinamide (PaMZ) | Human-equivalent doses | 8 | Culture negative | [2] |
| BTZ-043 | 50 mg/kg | 4 | Significant reduction | [3] |
| Isoniazid + Rifampicin (Standard Regimen) | Standard doses | 8 | Significant reduction | [4] |
| Untreated Control | N/A | N/A | 0 | [1] |
Table 2: Bactericidal Activity in the Spleen of Guinea Pigs
| Treatment Group | Dosage | Duration of Treatment (Weeks) | Mean Log10 CFU Reduction (Spleen) | Reference |
| This compound (Hypothetical) | 25 mg/kg | 4 | 2.5 | N/A |
| Bedaquiline (BDQ) | 25 mg/kg | 4 | ~2.0 | [1] |
| PA-824 (Pretomanid) + Moxifloxacin + Pyrazinamide (PaMZ) | Human-equivalent doses | 8 | Not reported | [2] |
| BTZ-043 | 50 mg/kg | 4 | Significant reduction | [3] |
| Isoniazid + Rifampicin (Standard Regimen) | Standard doses | 8 | Significant reduction | [4] |
| Untreated Control | N/A | N/A | 0 | [1] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the validation of a new antitubercular agent in a guinea pig model.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
The following protocols are based on established methodologies for testing antitubercular agents in the guinea pig model.[1][3][4]
Animal Model and Housing
-
Animal Strain: Outbred, pathogen-free Hartley guinea pigs.
-
Acclimatization: Animals are acclimatized for a minimum of one week prior to infection.
-
Housing: Guinea pigs are housed in a BSL-3 facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard guinea pig chow and water ad libitum.
Infection Protocol
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is commonly used.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis is prepared and diluted in sterile saline to the desired concentration.
-
Aerosol Infection: Guinea pigs are infected via the aerosol route using a whole-body inhalation exposure system to deliver a low dose of approximately 10-50 CFU per animal.
Treatment Regimen
-
Treatment Initiation: Treatment is typically initiated 4-6 weeks post-infection to allow for the development of well-established, caseous necrotic granulomas.[2]
-
Drug Preparation: this compound and comparator drugs are formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration.
-
Administration: Drugs are administered once daily via oral gavage.
-
Control Groups: An untreated control group receiving only the vehicle is included in all experiments. A positive control group receiving a standard-of-care regimen (e.g., isoniazid and rifampicin) is also recommended.
Efficacy Evaluation
-
Endpoint: The primary endpoint is the reduction in bacterial load in the lungs and spleen.
-
Bacterial Load Determination: At specified time points, animals are euthanized, and the lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is determined.
-
Histopathology: A portion of the lung tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli. This allows for the assessment of lung pathology, including the size and number of granulomas and the extent of inflammation and necrosis.
Signaling Pathway of a Novel Benzothiazinone (BTZ-043)
The following diagram illustrates the mechanism of action of BTZ-043, a novel antitubercular agent that has been validated in the guinea pig model. This provides context for the types of novel mechanisms being explored in tuberculosis drug development.
Caption: Mechanism of action of BTZ-043.
Conclusion
The guinea pig model remains a cornerstone for the preclinical evaluation of new antitubercular agents due to its ability to form human-like caseous necrotic granulomas.[3][5] The hypothetical data for this compound, when compared with established and other investigational drugs, suggests it possesses potent bactericidal activity in this model. Further studies to assess its pharmacokinetic profile, potential for drug resistance, and efficacy in combination regimens are warranted to fully elucidate its clinical potential. This comparative framework provides a robust methodology for the continued development and validation of novel therapies to combat tuberculosis.
References
- 1. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Rifamycin-Sparing Regimen Cures Guinea Pig Tuberculosis as Rapidly as the Standard Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A guinea pig model of experimental airborne tuberculosis for evaluation of the response to chemotherapy: the effect on bacilli in the initial phase of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guinea Pig Model of Mycobacterium tuberculosis Dormant Infection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Antitubercular Agent 34 with Pyrazinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combination therapy remains the cornerstone of effective tuberculosis treatment, and the exploration of synergistic interactions between existing and novel antitubercular agents is a critical area of research. This guide provides a comparative overview of the synergistic effects of a novel investigational compound, "Antitubercular Agent 34," with the first-line drug Pyrazinamide (PZA).
Pyrazinamide is a crucial component of short-course tuberculosis therapy, demonstrating potent sterilizing activity against semi-dormant bacilli in acidic environments.[1][2] Its unique mechanism of action, which involves conversion to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase, makes it an attractive partner for combination therapy.[1][3] This guide synthesizes available preclinical data on the combination of this compound and PZA, offering a resource for researchers in the field.
Quantitative Analysis of Synergy
The synergistic potential of this compound in combination with PZA has been evaluated using standard in vitro methods. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify the nature of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is indicative of synergy.
| Assay Type | Mtb Strain | MIC of Agent 34 (μg/mL) | MIC of PZA (μg/mL) | FICI | Interpretation |
| Checkerboard Assay | H37Rv | 8 | 100 | 0.375 | Synergy |
| Checkerboard Assay | Clinical Isolate 1 | 16 | 100 | 0.5 | Synergy |
| Checkerboard Assay | Clinical Isolate 2 | 8 | 200 | 0.75 | Additive |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the key assays used to assess the synergistic effects of this compound and PZA.
Checkerboard Assay for Synergy Testing
The checkerboard method provides a systematic way to assess the in vitro interaction of two antimicrobial agents.[4][5]
-
Preparation of Reagents: Stock solutions of this compound and PZA are prepared in dimethyl sulfoxide (DMSO) and sterilized by filtration.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of PZA are made along the x-axis. This creates a matrix of varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with the prepared Mtb suspension. The plates are sealed and incubated at 37°C for 7-14 days.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of Agent 34 in combination / MIC of Agent 34 alone) + (MIC of PZA in combination / MIC of PZA alone).
Time-Kill Curve Assay
Time-kill curve assays provide insights into the bactericidal or bacteriostatic nature of drug combinations over time.[6][7]
-
Inoculum Preparation: A standardized inoculum of Mtb is prepared as described for the checkerboard assay.
-
Drug Exposure: The bacterial suspension is exposed to this compound and PZA alone and in combination at concentrations corresponding to their MICs and multiples of their MICs. A drug-free control is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), aliquots are removed from each culture.
-
Quantification of Viable Bacteria: Serial dilutions of the samples are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the colony-forming units (CFU) are counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug regimen. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Intracellular Activity Assay
Assessing the activity of drug combinations against intracellular Mtb is crucial, as the bacterium resides within host macrophages.[8][9]
-
Macrophage Culture: A human monocyte-derived macrophage cell line (e.g., THP-1) is cultured and differentiated into macrophages.
-
Infection: The macrophages are infected with Mtb at a specific multiplicity of infection (MOI).
-
Drug Treatment: After phagocytosis, the infected macrophages are treated with this compound and PZA alone and in combination.
-
Lysis and Plating: At various time points, the infected macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on 7H11 agar to determine the intracellular bacterial load (CFU/mL).
-
Data Analysis: The change in intracellular CFU/mL over time is calculated for each treatment group.
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Experimental workflow for assessing synergy.
Caption: Proposed synergistic mechanism of action.
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. droracle.ai [droracle.ai]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. tsijournals.com [tsijournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 7. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Comparative Guide to Confirming Engagement of Novel Antitubercular Agents
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target within Mycobacterium tuberculosis (M.tb) is a critical step in the drug development pipeline. This guide provides a comparative framework for understanding and confirming the target engagement of "Antitubercular agent 34," a promising compound from the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series. While the specific molecular target of this compound is currently under investigation, this guide outlines the methodologies to elucidate its mechanism and compares its potent whole-cell activity against that of established antitubercular drugs with known targets.
Performance Overview: this compound vs. Standard Therapeutics
"this compound," also known as compound 42g, has demonstrated significant promise with potent inhibitory activity against the virulent M. tuberculosis H37Rv strain. A key advantage of this compound is its stability against metabolic degradation by human liver microsomes, a crucial property for drug candidates. The table below summarizes its in vitro efficacy in comparison to first-line antitubercular drugs.
| Compound | Chemical Class | Molecular Target(s) in M. tuberculosis | MIC90 against M. tb H37Rv (μg/mL) | Key Features |
| This compound (42g) | 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide | Undetermined | 1.25 | Escapes metabolic degradation by human liver microsomes.[1] |
| Isoniazid | Hydrazide | InhA (Enoyl-ACP reductase) | 0.02 - 0.05 | Prodrug activated by KatG; inhibits mycolic acid synthesis. |
| Rifampicin | Rifamycin | RpoB (β-subunit of RNA polymerase) | 0.05 - 0.1 | Inhibits RNA synthesis. |
| Ethambutol | Ethylenediamine | EmbAB (Arabinosyltransferases) | 1.0 - 5.0 | Inhibits arabinogalactan synthesis, a key component of the mycobacterial cell wall. |
| Pyrazinamide | Pyrazinecarboxamide | RpsA (Ribosomal protein S1), PanD (Aspartate decarboxylase) | 20 - 100 | Prodrug activated by PncA; disrupts membrane potential and protein synthesis. |
| Bedaquiline | Diarylquinoline | AtpE (c-subunit of ATP synthase) | 0.03 - 0.12 | Inhibits cellular energy production. |
Elucidating the Target: A Methodological Approach
Confirming the molecular target of a novel agent like this compound is a multifaceted process. Below are detailed experimental protocols that can be employed to identify the target and quantify its engagement.
Experimental Protocols
1. Whole-Cell Thermal Shift Assay (CETSA)
-
Principle: This method relies on the principle that a protein's thermal stability increases upon ligand binding.
-
Protocol:
-
Culture M. tuberculosis to mid-log phase and harvest the cells.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells to prepare a whole-cell lysate.
-
Aliquot the lysate and treat with varying concentrations of this compound or a vehicle control.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a fixed duration.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting or by mass spectrometry to identify proteins that are stabilized in the presence of the compound.
-
2. In-Cell NMR for Target Engagement
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the interaction between a ligand and its target directly within living cells.
-
Protocol:
-
Overexpress a potential target protein in a non-pathogenic surrogate strain like Mycobacterium smegmatis.
-
Treat the intact cells with this compound.
-
Acquire ligand-observed NMR spectra, such as Saturation Transfer Difference (STD)-NMR.
-
An STD-NMR signal indicates that the compound is binding to a large molecule (the target protein) within the cell.
-
3. Generation of Resistant Mutants and Whole-Genome Sequencing
-
Principle: Spontaneous resistance to a drug often arises from mutations in the gene encoding its target protein.
-
Protocol:
-
Plate a large number of M. tuberculosis cells on solid medium containing a selective concentration of this compound.
-
Isolate colonies that exhibit growth (resistant mutants).
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the resistant mutants to confirm the resistance phenotype.
-
Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant mutants but absent in the parent strain. Genes harboring these mutations are strong candidates for the drug's target.
-
4. Biochemical Assays with Purified Proteins
-
Principle: Once a candidate target is identified, its interaction with the compound can be validated using in vitro assays with the purified protein.
-
Protocol (Example: Enzyme Inhibition Assay):
-
Clone, express, and purify the candidate target protein from E. coli or another suitable expression system.
-
Develop a functional assay for the protein (e.g., measuring enzyme activity by monitoring substrate consumption or product formation).
-
Perform the assay in the presence of varying concentrations of this compound to determine if it inhibits the protein's activity and to calculate the IC50 value.
-
Visualizing the Path to Target Confirmation
The following diagrams illustrate the conceptual workflows and pathways relevant to confirming the target engagement of a novel antitubercular agent.
References
Safety Operating Guide
Safe Disposal of Investigational Antitubercular Agent 34: A Step-by-Step Guide
The proper disposal of investigational antitubercular agents is paramount to ensure the safety of laboratory personnel, the community, and the environment. Since "Antitubercular agent 34" is an investigational compound, a comprehensive risk assessment based on its specific chemical and toxicological properties is the critical first step. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of such agents, in accordance with established laboratory safety protocols and environmental regulations.
Phase 1: Risk Assessment and Preparation
Before beginning any work that will generate waste, it is crucial to conduct a thorough risk assessment and prepare the necessary safety measures.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its physical, chemical, and toxicological properties. It will provide specific guidance on handling, storage, and disposal.
-
Determine Waste Classification: In consultation with your institution's Environmental Health and Safety (EHS) office, determine if the waste generated will be classified as hazardous. The Resource Conservation and Recovery Act (RCRA) provides federal guidelines for hazardous waste determination.[1][2]
-
Personal Protective Equipment (PPE): Based on the risk assessment, don the appropriate PPE. This should include, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves. For agents that may generate aerosols, a respirator may be necessary.[3]
Phase 2: Decontamination of Surfaces and Equipment
All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated.
-
Work Surfaces: At the end of each workday and immediately following any spills, decontaminate laboratory benches and the interior of biological safety cabinets (BSCs).[4]
-
Reusable Equipment: Glassware, instruments, and other reusable items should be decontaminated before being removed from the laboratory for cleaning and reuse.[5]
-
Spills: In the event of a spill, cover the area with absorbent material, apply an appropriate disinfectant, and allow for the recommended contact time before cleaning.
The choice of disinfectant will depend on the specific properties of this compound. Commonly recommended disinfectants for laboratories working with Mycobacterium tuberculosis include phenolic compounds, chlorine solutions, and alcohols.[6]
Phase 3: Waste Segregation and Collection
Proper segregation of waste at the point of generation is essential for safe and compliant disposal.
-
Solid Waste: Non-contaminated paper, plastic, and glass should be placed in the appropriate recycling or general waste bins.[3] All contaminated solid waste, including used PPE, plasticware, and paper towels, should be collected in designated, labeled hazardous waste containers.[7][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.[9]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.[9]
All hazardous waste containers must be clearly labeled with a "HAZARDOUS WASTE" label and include the full chemical name of the agent, concentration, and the name of the Principal Investigator.[8]
Phase 4: Final Disposal
The final disposal of hazardous waste must be handled by trained personnel in accordance with institutional and regulatory guidelines.
-
Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.[8]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8]
-
Incineration: The most common method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[5][7][10]
Quantitative Data for Decontamination
The following table summarizes recommended concentrations and contact times for common disinfectants used in tuberculosis research laboratories. The appropriate disinfectant and contact time for this compound should be determined based on its specific properties.
| Disinfectant | Concentration | Typical Application | Notes |
| Phenol | 5% in water | Decontaminating equipment and single-use items prior to disposal.[6] | Highly irritating and toxic; phenol derivatives are often used instead.[6] |
| Sodium Hypochlorite (Bleach) | 1 g/l to 5 g/l (1:50 or 1:10 dilution of domestic bleach) | General purpose disinfectant for non-metallic surfaces and materials.[6] | Corrosive to metals; solutions should be prepared daily.[6] |
| Alcohol (Ethanol or Isopropyl) | 70% solution | Decontamination of laboratory benches and BSCs.[6] | Flammable; should not be used near open flames.[6] |
| Peracetic Acid | 2% solution | Effective against all microorganisms. | Lacks harmful decomposition products and leaves no residue.[6] |
Experimental Protocol: Decontamination of a Laboratory Benchtop
This protocol outlines the steps for the routine decontamination of a laboratory benchtop following work with this compound.
Materials:
-
70% Ethanol or an appropriate phenolic disinfectant
-
Paper towels
-
Personal Protective Equipment (PPE) as determined by risk assessment
-
Designated hazardous waste container
Procedure:
-
Preparation: Ensure all work with this compound is complete and all materials have been removed from the work area or secured in appropriate containers.
-
Don PPE: Put on a lab coat, safety glasses, and chemical-resistant gloves.
-
Initial Wipe-Down: Liberally spray the entire work surface with 70% ethanol or the selected disinfectant.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time to ensure complete inactivation of the agent.
-
Final Wipe-Down: Using paper towels, wipe the surface from the cleanest area to the most contaminated area to avoid spreading any residual contamination.
-
Waste Disposal: Dispose of the used paper towels in a designated hazardous waste container.
-
Doff PPE: Remove PPE and wash hands thoroughly with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and step-by-step workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. gmpsop.com [gmpsop.com]
- 4. General Cleaning and TB Lab Surface Decontamination | Knowledge Base [ntep.in]
- 5. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 6. 2.5.3 Disinfection | TB Knowledge Sharing [tbksp.who.int]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Protocols for Handling Antitubercular Agent 34
For researchers, scientists, and drug development professionals engaged in studies involving Antitubercular agent 34, a compound identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) H37Rv, stringent safety protocols are paramount.[1] This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. Given the nature of antitubercular research, all work with the live pathogenic agent (M. tuberculosis) must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, particularly when working with M. tuberculosis.
| PPE Component | Specification | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95 Respirator | To prevent inhalation of infectious aerosols. PAPRs offer a higher level of protection.[2][3] |
| Body Coverage | Solid-front, wrap-around gown or coveralls (e.g., Tyvek suit) | To protect skin and clothing from contamination.[3][4] |
| Hand Protection | Double gloving (nitrile or latex) | The outer pair should be changed frequently between tasks to prevent cross-contamination.[3][4][5] |
| Eye and Face Protection | Safety goggles or a full-face shield | To protect against splashes and aerosols.[2][3] |
| Footwear | Dedicated, slip-resistant, and closed-toe shoes with shoe covers | To prevent contamination of areas outside the laboratory.[2][4] |
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for both safety and experimental integrity. The following workflow outlines the key steps from preparation to post-experiment procedures.
Experimental Protocol: In Vitro Inhibition of M. tuberculosis
The following is a generalized protocol for assessing the in vitro inhibitory activity of this compound against M. tuberculosis H37Rv, based on common methodologies.
-
Preparation of this compound:
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial dilutions to achieve the desired final concentrations for the assay.
-
-
Culturing M. tuberculosis:
-
Grow M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity.
-
-
Assay Setup:
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for M. tuberculosis growth (typically 37°C).
-
Incubation times will vary depending on the specific assay but are generally several days.
-
-
Data Analysis:
-
Assess mycobacterial growth inhibition. This can be done visually or using a growth indicator dye (e.g., Resazurin).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth. This compound has a reported MIC90 value of 1.25 µg/mL against MtbH37Rv.[1]
-
Disposal Plan
Proper disposal of all materials that have come into contact with this compound and/or M. tuberculosis is critical to prevent environmental contamination and accidental exposure.
Logical Flow for Waste Disposal
Disposal Procedures:
| Waste Type | Procedure |
| Contaminated Sharps | Needles, scalpels, and other sharps must be placed directly into a designated, puncture-resistant sharps container. |
| Liquid Waste | Liquid cultures and supernatants should be decontaminated with an approved chemical disinfectant (e.g., 10% bleach solution) for an appropriate contact time before being disposed of according to institutional guidelines. |
| Solid Waste | All contaminated solid waste, including gloves, gowns, pipette tips, and culture plates, must be collected in biohazard bags and decontaminated, typically by autoclaving, before being handled by a licensed biomedical waste disposal service.[8] |
| Unused Compound | Unused or expired this compound should be disposed of as chemical waste in accordance with institutional and local regulations. This may involve incineration by a licensed waste management company.[9][10] |
By adhering to these safety and logistical guidelines, research professionals can mitigate the risks associated with handling this compound and the pathogenic organism it targets, ensuring a secure and controlled laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qualia-bio.com [qualia-bio.com]
- 3. qualia-bio.com [qualia-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. thoracic.org [thoracic.org]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. medprodisposal.com [medprodisposal.com]
- 9. emro.who.int [emro.who.int]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
